N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]pentanamide
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Overview
Description
N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]pentanamide is a heterocyclic compound that features a thiophene ring fused to an imidazo[1,2-a]pyridine core, with a pentanamide side chain
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridine derivatives, have been found to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
Mode of Action
Similar compounds like zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, are known to exert their hypnotic effect by blocking γ-aminobutyric acid receptors . This suggests that N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]pentanamide might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Given the broad spectrum of biological activity of similar compounds, it can be inferred that multiple pathways might be affected, leading to downstream effects that contribute to its therapeutic potential .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound might exert a range of effects at the molecular and cellular level, contributing to its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]pentanamide typically involves multi-step reactions starting from readily available precursors One common approach is the cyclization of a thiophene derivative with an imidazo[1,2-a]pyridine intermediate under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to produce larger quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(thiophen-2-yl)imidazo[1,2-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
N-(thiophen-2-yl)imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyridine core.
Uniqueness
N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]pentanamide is unique due to the presence of the pentanamide side chain, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-2-3-9-14(20)18-16-15(12-7-6-11-21-12)17-13-8-4-5-10-19(13)16/h4-8,10-11H,2-3,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAKHMVWEMAQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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